6-Cyclopropylnaphthalen-2-amine
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Overview
Description
6-Cyclopropylnaphthalen-2-amine is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features a cyclopropyl group attached to the naphthalene ring at the sixth position and an amine group at the second position. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylnaphthalen-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the reduction of nitro compounds to amines using hydrogenation or other reducing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
6-Cyclopropylnaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Cyclopropylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Naphthalen-2-amine: A simpler analog without the cyclopropyl group, known for its carcinogenic properties.
N-cyclohexylnaphthalen-2-amine: Another derivative with a cyclohexyl group instead of a cyclopropyl group.
Uniqueness: 6-Cyclopropylnaphthalen-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
6-cyclopropylnaphthalen-2-amine |
InChI |
InChI=1S/C13H13N/c14-13-6-5-11-7-10(9-1-2-9)3-4-12(11)8-13/h3-9H,1-2,14H2 |
InChI Key |
VQTUEKANVSFCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C=C(C=C3)N |
Origin of Product |
United States |
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